

ARCC-4: A Technical Guide for Prostate Cancer Research

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Compound of Interest

Compound Name: ARCC-4

Cat. No.: B15607438

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Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide. The androgen receptor (AR) is a key driver of prostate cancer initiation and progression. While androgen deprivation therapies and AR antagonists like enzalutamide are standard treatments, resistance often emerges, frequently driven by AR mutations or overexpression. **ARCC-4**, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy designed to overcome these resistance mechanisms by inducing the targeted degradation of the AR protein. This technical guide provides an in-depth overview of **ARCC-4**, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key signaling pathways, to support its application in prostate cancer research and drug development.

Core Mechanism of Action

ARCC-4 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This binding induces the formation of a ternary complex, leading to the polyubiquitination of the AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome, resulting in a significant reduction of cellular AR levels.[5] Unlike traditional inhibitors that merely block AR function, **ARCC-4** eliminates the AR protein entirely, offering a more durable and potent suppression of AR signaling.[5][6] This degradation-based approach has been shown to be effective against

wild-type AR, overexpressed AR, and clinically relevant AR mutants that confer resistance to conventional therapies.[\[2\]](#)[\[5\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of **ARCC-4** in various prostate cancer cell lines.

Cell Line	AR Status	ARCC-4 DC50 (nM)	ARCC-4 Dmax (%)	Reference
VCaP	AR Amplification, Wild-type	5	>98	[5]
LNCaP	T878A Mutation	Not explicitly stated, but potent degradation shown	>90 (at 100 nM)	[5]
22Rv1	AR Splice Variants (AR-V7)	Potent degradation shown	Significant degradation at 100 nM	[5]

Table 1: Degradation Potency of **ARCC-4** in Prostate Cancer Cell Lines. DC50 represents the concentration of **ARCC-4** required to degrade 50% of the AR protein, and Dmax is the maximum percentage of AR degradation achieved.

Compound	VCaP Cells IC50 (nM)	LNCaP/AR Cells IC50 (nM)	Reference
ARCC-4	~100	~200	[5]
Enzalutamide	~500	~1000	[5]

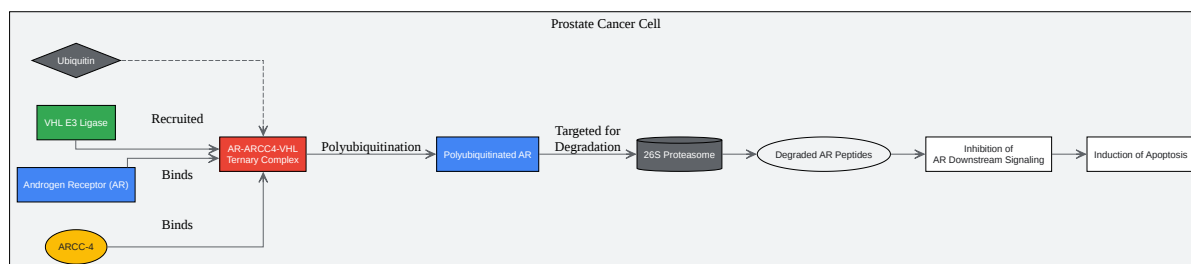
Table 2: Anti-proliferative Activity of **ARCC-4** Compared to Enzalutamide. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

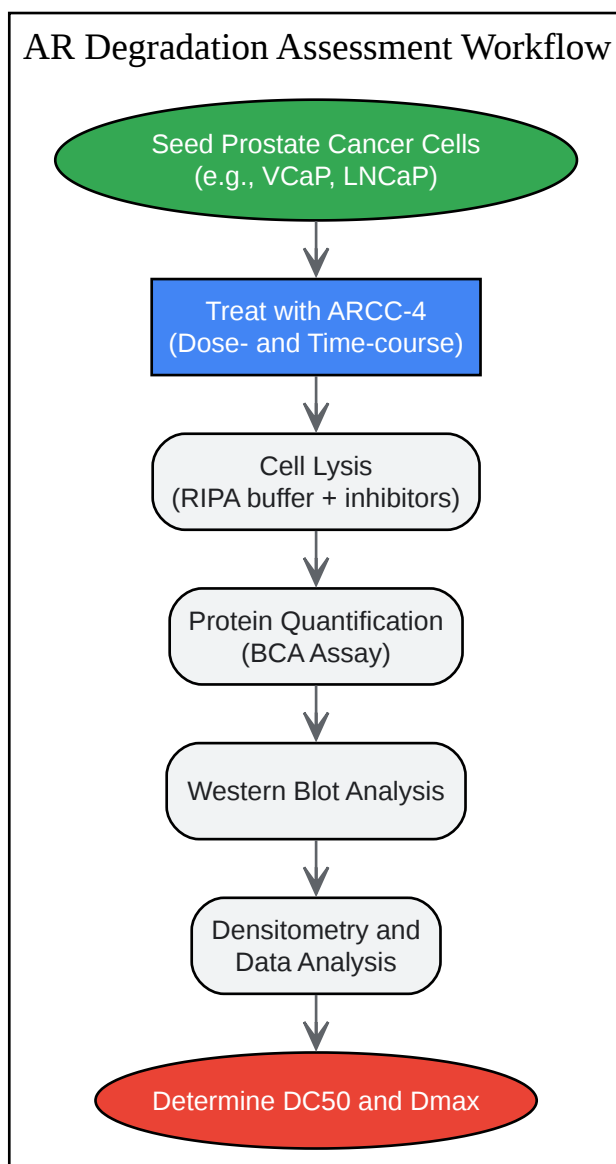
AR Mutant	ARCC-4 Degradation Efficacy	Reference
F877L	Effective degradation	[5]
T878A (in LNCaP)	Effective degradation	[5]

Table 3: Efficacy of **ARCC-4** Against Clinically Relevant AR Mutants.

Signaling Pathways and Experimental Workflows

ARCC-4 Mechanism of Action Signaling Pathway





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